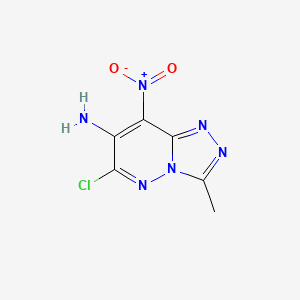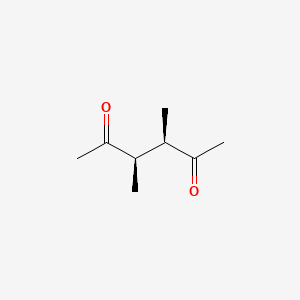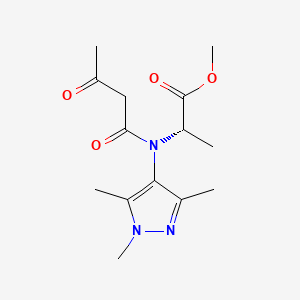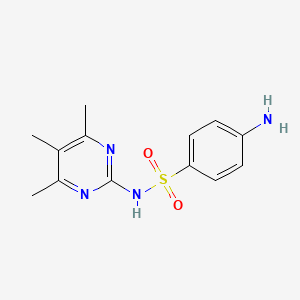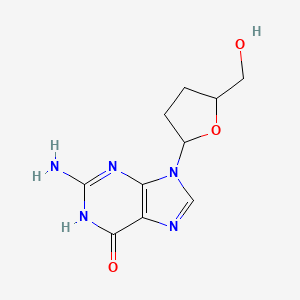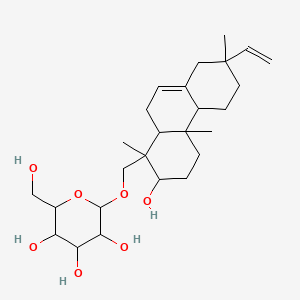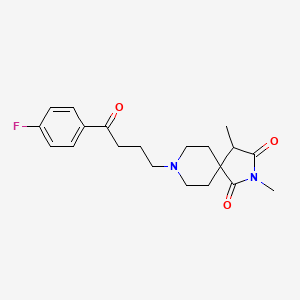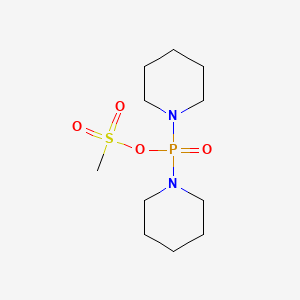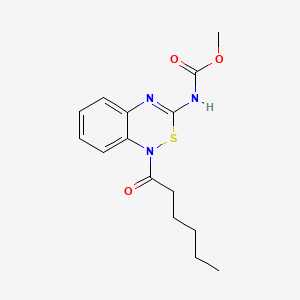
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate is a chemical compound with the molecular formula C15H19N3O3S and a molecular weight of 321.395. This compound is known for its unique structure, which includes a benzothiadiazine ring, a hexanoyl group, and a carbamate ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate typically involves the reaction of 1-hexanoyl-1H-2,1,4-benzothiadiazine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its functional groups or substituents.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a different core structure but shares some functional similarities.
Eigenschaften
CAS-Nummer |
34613-39-3 |
|---|---|
Molekularformel |
C15H19N3O3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
methyl N-(1-hexanoyl-2,1,4-benzothiadiazin-3-yl)carbamate |
InChI |
InChI=1S/C15H19N3O3S/c1-3-4-5-10-13(19)18-12-9-7-6-8-11(12)16-14(22-18)17-15(20)21-2/h6-9H,3-5,10H2,1-2H3,(H,16,17,20) |
InChI-Schlüssel |
YZQYZBJUUATMOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1C2=CC=CC=C2N=C(S1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


